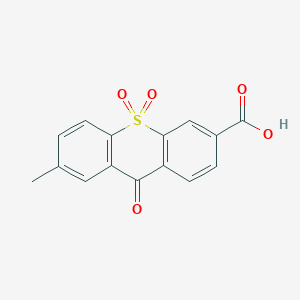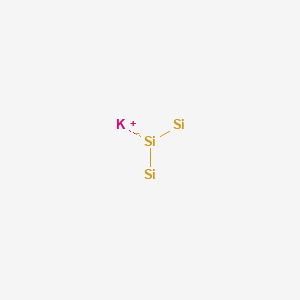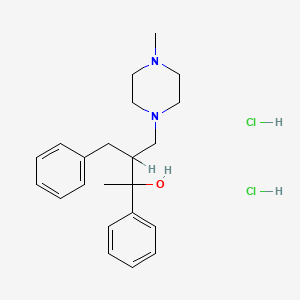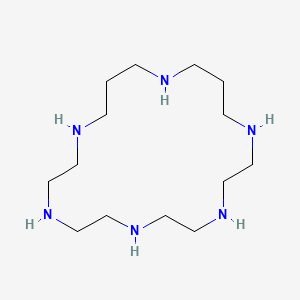
1,4,7,10,13,17-Hexaazacycloicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,10,13,17-Hexaazacycloicosane is a macrocyclic compound that belongs to the class of hexaazamacrocycles. These compounds are characterized by their large ring structures containing multiple nitrogen atoms. The unique structure of this compound allows it to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1,4,7,10,13,17-Hexaazacycloicosane typically involves the Richman–Atkins cyclization method. This method uses caesium carbonate to construct the macrocycle from 3-benzoyl-N1, N5-ditosyl-3-azapentane-1,5-diamine and the appropriate fully N-tosylated Nα, Nω-bis(2-mesyloxyethyl) tri- or tetra-amine . The benzoyl group is selectively removed with potassium tert-butoxide, and the exposed nitrogen atom is reacted with N-tosylaziridine. The tosyl protections are then removed with hydrogen bromide in acetic acid, and the product is converted to a free base with the aid of a strong anion exchange resin (OH− form) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of macrocyclic synthesis and purification are generally applied. These methods often involve large-scale cyclization reactions followed by purification steps such as recrystallization and chromatography to obtain the desired macrocyclic compound in high purity.
化学反应分析
Types of Reactions
1,4,7,10,13,17-Hexaazacycloicosane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Metal Complexes: Stable metal-ligand complexes.
Substituted Derivatives: Various substituted macrocyclic compounds depending on the reagents used.
科学研究应用
1,4,7,10,13,17-Hexaazacycloicosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential to bind and transport metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic metal ions.
Industry: Utilized in catalysis and as a phase-transfer catalyst in various chemical reactions.
作用机制
The mechanism of action of 1,4,7,10,13,17-Hexaazacycloicosane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. This complexation can influence various molecular targets and pathways, depending on the specific metal ion involved and the context of the application.
相似化合物的比较
Similar Compounds
1,4,7,10,13,16-Hexaazacyclooctadecane: Another hexaazamacrocycle with a slightly smaller ring size.
1,4,7,10,13,16,19-Heptaazacyclohenicosane: A heptaazamacrocycle with an additional nitrogen atom in the ring.
18-Crown-6: A crown ether with oxygen atoms instead of nitrogen, used for complexing cations
Uniqueness
1,4,7,10,13,17-Hexaazacycloicosane is unique due to its specific ring size and the presence of six nitrogen atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable complexes and useful in a variety of applications where metal ion coordination is essential.
属性
CAS 编号 |
51271-97-7 |
|---|---|
分子式 |
C14H34N6 |
分子量 |
286.46 g/mol |
IUPAC 名称 |
1,4,7,10,13,17-hexazacycloicosane |
InChI |
InChI=1S/C14H34N6/c1-3-15-4-2-6-17-8-10-19-12-14-20-13-11-18-9-7-16-5-1/h15-20H,1-14H2 |
InChI 键 |
KJLFPOVPZRDZAP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCCNCCNCCNCCNCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


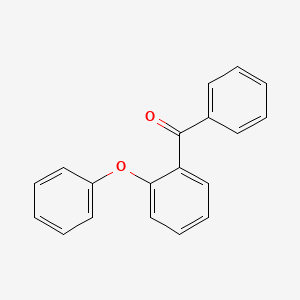
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
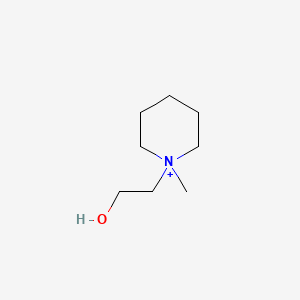
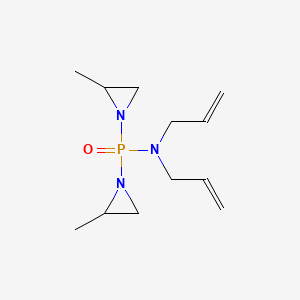

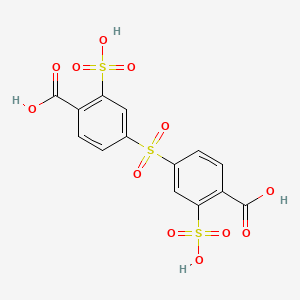
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
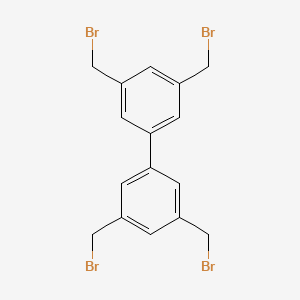
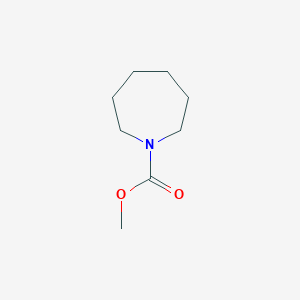
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
